molecular formula C9H11NO3 B14851198 (4-Methoxy-6-methylpyridin-2-YL)acetic acid

(4-Methoxy-6-methylpyridin-2-YL)acetic acid

Cat. No.: B14851198
M. Wt: 181.19 g/mol
InChI Key: VTWOPRHFVGVVKH-UHFFFAOYSA-N
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Description

(4-Methoxy-6-methylpyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group at the 4th position, a methyl group at the 6th position, and an acetic acid moiety at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methylpyridin-2-YL)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylpyridine.

    Halogenation: The 4-methoxy-2-methylpyridine undergoes halogenation to introduce a halogen atom at the 2nd position.

    Substitution Reaction: The halogenated intermediate is then subjected to a substitution reaction with a suitable nucleophile, such as a carboxylate ion, to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Common techniques include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-methylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Methoxy-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Gene Expression: Affecting gene expression to alter protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-2-methylpyridine): Shares the pyridine ring with a methoxy and methyl group but lacks the acetic acid moiety.

    (4-Methoxy-6-methylpyridine-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

(4-Methoxy-6-methylpyridin-2-YL)acetic acid is unique due to the presence of both the methoxy and methyl groups on the pyridine ring along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(4-methoxy-6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-3-8(13-2)4-7(10-6)5-9(11)12/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

VTWOPRHFVGVVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(=O)O)OC

Origin of Product

United States

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